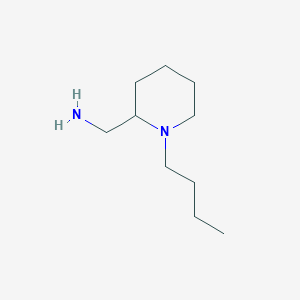

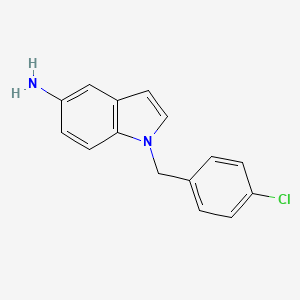

![molecular formula C8H4N8 B1523278 4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline CAS No. 66648-23-5](/img/structure/B1523278.png)

4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline

Overview

Description

“4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline” is a compound that belongs to the class of triazole-fused heterocyclic compounds . These compounds are relevant structural templates in both natural and synthetic biologically active compounds .

Synthesis Analysis

The synthesis of such compounds often involves the use of eco-compatible catalysts and reaction conditions . The synthesis process also includes a derivatization campaign at both the endocyclic amide nitrogen and the ester functionality . The conversion of tetrazolo [1,5- a ]quinoxalines to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines under typical conditions of a CuAAC reaction has been investigated .Molecular Structure Analysis

The molecular structure of “4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline” is complex and involves various types of ring fusion between the azole and azine moieties . The structure of the compound and its derivatives can be determined using techniques such as IR, multinuclear NMR spectroscopy, elemental analysis, and high-resolution mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving “4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline” are complex and involve various types of intramolecular cyclization reactions . The azido-tetrazole equilibrium in the series of 3-azido-1,2,4-triazines, as a rule, is shifted toward the formation of tetrazolo[1,5-b]-[1,2,4]triazines .Scientific Research Applications

Synthesis and Medicinal Chemistry

A wide range of 3-tetrazolyl-tetrazolo[1,5-a]quinolines were synthesized using a novel one-pot Ugi-azide/SNAr/ring-chain azido-tautomerization process, showcasing the compound's role in the development of various chemical structures. This process was notable for its use of microwaves or ultrasound and catalyst-free conditions, indicating the compound's significance in innovative synthetic methodologies (Unnamatla et al., 2016). Additionally, 4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline was involved in the synthesis of novel tetrasubstituted imidazole derivatives with potential antimicrobial and antituberculosis properties, signifying its importance in the field of medicinal chemistry (Mungra et al., 2012).

Photolytic Studies

Azido-IQ, a derivative of 4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline, has been synthesized and investigated for its reactivity under thermolysis and photolysis. The study highlighted the compound's capability to generate highly reactive nitrene species capable of forming adducts with nucleotides and DNA, offering insights into its potential use in genetic and mutagenic studies (Wild & Dirr, 1988).

Biological Activities

4-Chlorotetrazolo[1,5-a]quinoxaline, a related compound, demonstrated potential as a suppressor of mast cell activation in vitro and in mouse models of passive cutaneous anaphylaxis. This indicates the relevance of the tetrazolo[1,5-a]quinoxaline scaffold in developing treatments for allergic diseases (Park et al., 2011).

Future Directions

The future directions for the research on “4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline” could include further optimization of the synthesis process, exploration of its biological activities, and its potential applications in medicinal chemistry . The discovered fluorescent properties of some of the products could serve as a starting point for their further applications in analytical and materials science .

properties

IUPAC Name |

4-azidotetrazolo[1,5-a]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N8/c9-13-11-7-8-12-14-15-16(8)6-4-2-1-3-5(6)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRVVKBADMPUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=NN=NN23)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B1523195.png)

![2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1523198.png)

![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B1523202.png)

![1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523204.png)

![{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1523205.png)

![3-Amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1523215.png)